molecular formula C48H52N6O8S B15180804 4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate CAS No. 25746-72-9

4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate

Cat. No.: B15180804
CAS No.: 25746-72-9
M. Wt: 873.0 g/mol
InChI Key: QMGDTBKBBQZYSX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibenzylamino)-2,5-diethoxybenzenediazonium sulfate is a diazonium salt characterized by a benzene ring substituted with a dibenzylamino group (-N(CH₂Ph)₂) at position 4, ethoxy groups (-OCH₂CH₃) at positions 2 and 5, and a diazonium (-N₂⁺) moiety. The sulfate counterion (SO₄²⁻) balances the charge in a 2:1 stoichiometry (two diazonium cations per sulfate anion). This compound is structurally related to Fast Blue B and BB salts, which are widely used as chromogenic agents in biochemical assays and dye synthesis . The dibenzylamino group provides steric bulk and electron-donating effects, influencing the compound’s reactivity and stability compared to analogs with electron-withdrawing substituents.

Properties

CAS No.

25746-72-9

Molecular Formula

C48H52N6O8S

Molecular Weight

873.0 g/mol

IUPAC Name

4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate

InChI

InChI=1S/2C24H26N3O2.H2O4S/c2*1-3-28-23-16-22(24(29-4-2)15-21(23)26-25)27(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20;1-5(2,3)4/h2*5-16H,3-4,17-18H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

QMGDTBKBBQZYSX-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N(CC2=CC=CC=C2)CC3=CC=CC=C3.CCOC1=CC(=C(C=C1[N+]#N)OCC)N(CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate typically involves the diazotization of 4-(dibenzylamino)-2,5-diethoxyaniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion.

Industrial Production Methods

In an industrial setting, the production of diazonium salts like 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be unstable and potentially explosive. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.

    Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the aniline derivative.

Major Products

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used as dyes.

    Reduction Reactions: The primary product is the original aniline derivative.

Scientific Research Applications

4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of azo dyes.

    Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.

    Medicine: Investigated for potential use in drug development, particularly in the design of compounds with specific biological activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate primarily involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in coupling reactions to form azo compounds, which are used in dye chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

Comparison with Similar Diazonium Salts

Table 1: Key Properties of 4-(Dibenzylamino)-2,5-diethoxybenzenediazonium Sulfate and Analogues

Compound Name Substituents Counterion CAS Number Molecular Formula Solubility Applications
4-(Dibenzylamino)-2,5-diethoxybenzenediazonium sulfate 4-N(CH₂Ph)₂, 2,5-OCH₂CH₃, N₂⁺ SO₄²⁻ (2:1) - (C₂₄H₂₇N₃O₂)₂·SO₄ Water-soluble* Biochemical assays, dyes†
Fast Blue B Salt 3,3'-dimethoxy-4,4'-biphenylbis(diazonium) ZnCl₂ (1:1:4) 14263-94-6 C₁₆H₁₈Cl₂N₄O₂Zn Partially water-soluble Histochemical staining
Fast Blue BB Salt 4-Benzoylamino, 2,5-diethoxy, N₂⁺ ZnCl₂ (tetrachlorozincate) 5486-84-0 C₃₄H₃₆Cl₄N₆O₆Zn Organic solvents‡ Azo dye synthesis
2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate 4-(p-tolylthio), 2,5-OCH₂CH₃, N₂⁺ PF₆⁻ (1:1) 38686-70-3 C₁₇H₁₉N₂O₂S·PF₆ Organic solvents Photoreactive materials
Benzenediazonium chloride Unsubstituted benzene, N₂⁺ Cl⁻ (1:1) 100-39-0 C₆H₅N₂⁺Cl⁻ Water-soluble General diazo coupling

*Inferred from sulfate counterion’s hydrophilicity . †Assumed based on structural similarity to Fast Blue salts. ‡Fast Blue BB Salt is typically dissolved in methanol or DMF .

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The dibenzylamino group in the target compound donates electrons via resonance, destabilizing the diazonium ion and increasing reactivity toward coupling reactions. In contrast, Fast Blue BB Salt’s benzoylamino group (-NHCOPh) is electron-withdrawing, stabilizing the diazonium moiety but reducing reactivity . Ethoxy groups at positions 2 and 5 enhance solubility in polar solvents compared to non-ethoxy analogs like benzenediazonium chloride .

Counterion Influence

  • Sulfate (SO₄²⁻) : The 2:1 sulfate salt improves water solubility compared to zinc chloride (Fast Blue B/BB) or hexafluorophosphate salts, which are more lipophilic .
  • Zinc Chloride (ZnCl₂) : In Fast Blue salts, Zn²⁺ coordinates with diazonium ions, stabilizing the compound but requiring anhydrous conditions for storage .

Stability and Reactivity

  • However, electron-donating groups generally shorten the shelf life of diazonium salts .
  • Fast Blue BB Salt’s zinc chloride counterion and benzoylamino group provide greater thermal stability, making it preferable for long-term storage in dye manufacturing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.